2-(2-oxopyrrolidin-1-yl)butanoic Acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODGAONBTQRGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67118-31-4 | |
| Record name | Levetiracetam acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067118314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5GZ0UL12V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Establishing Novelty, Utility, and Non Obviousness:these Are the Three Fundamental Pillars of Patentability in the United States and Many Other Jurisdictions.acs.org
Novelty: The invention must not have been previously disclosed to the public. A thorough prior art search is the first critical step. bailey-walsh.com This includes searching scientific literature and existing patent databases. ip.com
Utility: The invention must have a specific, substantial, and credible use. For a chemical compound, this could be a demonstrated biological activity or its use as an intermediate in a valuable synthesis. acs.org
Non-Obviousness: The invention cannot be an obvious modification of something already known to a person having ordinary skill in the art. This is often the most challenging requirement to meet for new chemical compounds, as small structural modifications to a known active compound may be considered obvious. acs.org
Documentation and Inventorship:meticulous Record Keeping is Essential. Laboratory Notebooks Should Detail the Conception of the Idea, the Steps Taken to Reduce It to Practice, and the Results of Experiments. This Documentation is Vital for Proving Inventorship and the Date of Invention.
By strategically considering these factors, academic researchers can protect their intellectual contributions, enhance the value of their discoveries, and pave the way for the development of new technologies that can benefit society.
Table 2: Mentioned Compounds
| Compound Name | Other Names/Synonyms |
|---|---|
| 2-(2-oxopyrrolidin-1-yl)butanoic acid | α-ethyl-2-oxo-1-pyrrolidineacetic acid |
| Levetiracetam (B1674943) | (S)-2-(2-oxopyrrolidin-1-yl)butanamide, (-)-(S)-α-ethyl-2-oxo-1-pyrrolidine acetamide |
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Separation and Purity Determination (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental techniques for assessing the purity and separating 2-(2-oxopyrrolidin-1-yl)butanoic acid from related compounds and its parent drug, levetiracetam (B1674943). qub.ac.uk Given the chiral nature of the molecule, chiral HPLC methods are specifically required to separate its enantiomers.
One established chiral HPLC method utilizes a Chiralpak® AD-H or AS-H column with a mobile phase consisting of hexane (B92381) and isopropanol (B130326) (80:20 v/v). This method achieves baseline separation of the (S)- and (R)-enantiomers, with typical retention times of approximately 12.3 minutes and 14.7 minutes, respectively.
For non-chiral separations, particularly in the context of quantifying the metabolite alongside levetiracetam in biological samples, reversed-phase liquid chromatography is commonly used. An LC-MS/MS method employs an Agilent Zorbax SB-C18 column (2.1 mm × 100 mm, 3.5 µm) with an isocratic mobile phase of 0.1% formic acid in water and acetonitrile (B52724) (40:60 v/v). nih.gov Another method uses a Supelco C18 column with a 0.1% formic acid-methanol gradient at a pH of 2.5, which is crucial because the metabolite and its parent drug can co-elute at a higher pH. nih.govresearchgate.net The retention time for the metabolite in this gradient system is approximately 4.50 minutes. nih.govresearchgate.net
Interactive Data Table: HPLC Methods for this compound Analysis
| Analysis Type | Column | Mobile Phase | Key Parameters | Retention Time (Metabolite) |
|---|---|---|---|---|
| Chiral Separation | Chiralpak® AD-H or AS-H | Hexane:Isopropanol (80:20) | Isocratic elution | (S)-enantiomer: ~12.3 min; (R)-enantiomer: ~14.7 min |
| Reversed-Phase (LC-MS/MS) | Agilent Zorbax SB-C18 (2.1x100mm, 3.5µm) | 0.1% Formic Acid in Water:Acetonitrile (40:60) | Isocratic elution, Flow rate: 0.5 mL/min | Not specified |
| Reversed-Phase (LC-MS/MS) | Supelco C18 | 0.1% Formic Acid - Methanol Gradient | pH 2.5 | ~4.50 min |
Spectroscopic Methods for Structural Elucidation and Confirmation in Research Samples
Spectroscopic techniques are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to elucidate the structure of the molecule. For the (S)-enantiomer in a deuterated chloroform (B151607) (CDCl₃) solvent, the following characteristic shifts are observed:
¹H NMR (400 MHz, CDCl₃): The spectrum shows a triplet for the methyl (CH₃) protons around δ 0.93 ppm. nih.govijpsnonline.com The protons within the pyrrolidinone ring and the butanoic acid chain appear as multiplets in the δ 1.67-3.58 ppm range. nih.govijpsnonline.com The α-proton on the butanoic acid moiety, adjacent to the pyrrolidinone ring, is observed as a double doublet at approximately δ 4.64 ppm. nih.govijpsnonline.com
¹³C NMR (125 MHz, CDCl₃): The carbon spectrum displays signals for the methyl carbon at δ 10.8 ppm, the methylene (B1212753) carbons of the ethyl group and pyrrolidinone ring between δ 18.2 and 43.9 ppm, and the chiral carbon at δ 55.4 ppm. nih.govijpsnonline.com The two carbonyl carbons (one from the acid and one from the lactam) resonate downfield at δ 173.7 and 177.2 ppm. nih.govijpsnonline.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a common technique. In ESI-MS, the compound can be detected as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For instance, ESI-MS analysis has shown a mass-to-charge ratio (m/z) of 170.0 for the deprotonated molecule [M-H]⁻. nih.govijpsnonline.comlongdom.org Tandem mass spectrometry (LC-MS/MS) provides further structural information through collision-induced dissociation (CID), where the precursor ion is fragmented into characteristic product ions. longdom.org
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid shows characteristic absorption bands (ν max) at approximately 2975 cm⁻¹ (C-H stretching), 1731 cm⁻¹ (carboxylic acid C=O stretching), and 1620 cm⁻¹ (amide/lactam C=O stretching). nih.govijpsnonline.com
Interactive Data Table: Spectroscopic Data for (S)-2-(2-oxopyrrolidin-1-yl)butanoic Acid
| Technique | Solvent/Method | Observed Peaks/Shifts |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | δ 0.93 (t), 1.67–1.76 (m), 1.99–2.13 (m), 2.49 (t), 3.37 (m), 3.52-3.58 (m), 4.64 (dd) |
| ¹³C NMR | 125 MHz, CDCl₃ | δ 10.8, 18.2, 21.9, 30.8, 43.9, 55.4, 173.7, 177.2 |
| Mass Spectrometry | ESI-MS | m/z 170.0 [M-H]⁻ |
| Infrared (IR) | CHCl₃ | ν max: 2975, 1731, 1620 cm⁻¹ |
Quantitative Analysis in Biological Matrices and Research Samples
The quantification of this compound in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic studies. nih.govresearchgate.net LC-MS/MS is the most widely used technique for this purpose due to its high sensitivity and selectivity. nih.govnih.gov
Developed bioanalytical methods are typically validated according to guidelines from regulatory agencies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.gov A common sample preparation procedure involves a simple and direct protein precipitation from a small plasma volume (e.g., 50 µL) using acetonitrile. nih.govresearchgate.net An internal standard, such as ritonavir (B1064) or diphenhydramine, is added to the precipitation solvent to ensure accuracy. nih.govnih.gov
The chromatographic step is critical for separating the metabolite from the parent drug, levetiracetam, as they can have nearly identical mass-to-charge ratios and fragmentation patterns, making them indistinguishable by the mass spectrometer alone. nih.govresearchgate.net This separation is often achieved using a C18 column and a mobile phase with a controlled pH, typically acidic (e.g., pH 2.5), which allows for different retention times. nih.govresearchgate.net For example, one method reported retention times of 4.50 minutes for the metabolite and 5.38 minutes for levetiracetam. nih.govresearchgate.net
These validated LC-MS/MS methods demonstrate good linearity over a clinically relevant concentration range (e.g., 0.0-5.0 µg/mL for the metabolite). nih.govresearchgate.net They also show high recovery (close to 100%) and acceptable intra- and inter-run precision and accuracy. nih.govresearchgate.net The short run times of some methods, as low as 2 minutes, make them suitable for high-throughput analysis in clinical studies. nih.gov
Interactive Data Table: Bioanalytical LC-MS/MS Method Parameters
| Parameter | Description |
|---|---|
| Biological Matrix | Human Plasma, Serum |
| Sample Preparation | Protein precipitation with acetonitrile |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Key Challenge | Chromatographic separation from parent drug (Levetiracetam) due to similar mass |
| Calibration Range (Metabolite) | Typically 0.0 - 5.0 µg/mL |
| Method Validation | Assessed for linearity, precision, accuracy, and recovery per FDA/EMA guidelines |
Computational Modeling and Simulation in Research
Molecular Docking for Elucidating Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 2-(2-oxopyrrolidin-1-yl)butanoic acid, interacts with its protein target at the atomic level.
The primary molecular target for this compound is the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). patsnap.comtga.gov.aunih.govnih.gov Docking studies have been pivotal in elucidating the high-affinity and selective binding of this compound to SV2A. nih.govdrugbank.comnih.govresearchgate.net In fact, this compound exhibits a binding affinity for SV2A that is 15- to 30-fold higher than that of its analog, Levetiracetam (B1674943). nih.govresearchgate.net This enhanced affinity is believed to contribute to its distinct pharmacological profile. patsnap.com
Research combining radioligand binding assays with molecular modeling suggests that this compound and Levetiracetam interact differently with the SV2A protein. nih.govnih.gov Studies using an allosteric modulator of SV2A revealed that the modulator increased the binding of both compounds through different mechanisms: it primarily enhanced the affinity for this compound, while for Levetiracetam, it increased the number of apparent binding sites. nih.govcncb.ac.cn This suggests they may bind to different sites or stabilize different conformations of the SV2A protein. nih.govcncb.ac.cnneurology.org
Further evidence for this differential interaction comes from mutagenesis studies. Docking simulations and subsequent experimental validation have identified specific amino acid residues within the SV2A binding site that are critical for ligand interaction. While mutations at residues like W300F, F277A, and W666A affect the binding of both compounds, mutations at other specific sites, such as K694, I273, and S294, selectively impact the modulatory effect on Levetiracetam binding without altering the effect on this compound. nih.govsci-hub.se These findings from docking and mutagenesis studies confirm that while the binding sites are closely related, the precise mode of interaction for each molecule is unique. nih.gov
| Parameter | Finding | Significance | Reference |
|---|---|---|---|
| Primary Target | Synaptic Vesicle Glycoprotein 2A (SV2A) | Confirms the molecular basis of the compound's activity. | patsnap.com, tga.gov.au, nih.gov |
| Binding Affinity | 15- to 30-fold higher affinity for SV2A compared to Levetiracetam. | Explains the higher potency observed in preclinical models. | nih.gov, researchgate.net |
| Interaction with Allosteric Modulator | Modulator primarily increases binding affinity for this compound. | Suggests a differential binding mode compared to Levetiracetam, possibly involving different conformational states of SV2A. | nih.gov, cncb.ac.cn |
| Key Amino Acid Residues | Mutations at K694, I273, and S294 selectively affect Levetiracetam's interaction with a modulator, but not that of this compound. | Provides specific evidence of distinct interactions within the SV2A binding cavity. | nih.gov, sci-hub.se |
Molecular Dynamics Simulations to Understand Conformational Dynamics and Binding
Molecular dynamics (MD) simulations provide insights into the movement and conformational changes of molecules over time. These simulations are essential for understanding the stability of ligand-protein complexes and the dynamic nature of their interactions.
Simulations have also been used to predict the level of target engagement in the brain. Based on its affinity and pharmacokinetic properties, simulations predicted that therapeutically relevant doses of this compound would lead to the occupancy of more than 80% of SV2A in the human brain. drugbank.comnih.gov This high level of target occupancy is consistent with observations in preclinical models and supports the compound's potent activity. nih.gov Furthermore, computational modeling has been applied to simulate neuronal activity, showing that the compound can reduce the firing of action potentials, which is consistent with its role in preventing hyperexcitable neuronal states. nih.gov
Quantum Mechanics Calculations for Reaction Mechanism Elucidation and Energetics
Quantum mechanics (QM) calculations are employed to study the electronic structure of molecules and the energetics of chemical reactions. These methods provide a fundamental understanding of a molecule's reactivity and properties.
While specific QM studies on this compound are not extensively detailed in the available literature, research on the closely related amide derivative, (S)-2-(2-oxopyrrolidin-1-yl)butanamide, offers relevant insights. For this amide, QM methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations with the 6-31G(d,p) basis set have been used to analyze its structural and spectroscopic properties. nih.gov These studies involve a complete vibrational analysis based on the calculated Potential Energy Distribution (PED), which helps in interpreting experimental FT-IR and FT-Raman spectra. nih.gov
Furthermore, such QM calculations have been used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which indicate that charge transfer occurs within the molecule. researchgate.net The thermodynamic properties of the compound at different temperatures have also been calculated, providing a deeper understanding of its stability and behavior. nih.gov These computational approaches, applied to a structurally similar molecule, demonstrate the power of QM in characterizing the fundamental chemical properties that govern the behavior of this compound. nih.gov
| QM Method | Parameter Calculated | Insight Gained | Reference |
|---|---|---|---|
| DFT (B3LYP, B3PW91), HF | Vibrational Frequencies, PED | Interpretation of experimental FT-IR and FT-Raman spectra. | nih.gov |
| DFT, HF | 1H and 13C NMR Chemical Shifts | Assignment of experimental NMR spectra. | nih.gov |
| DFT | HOMO-LUMO Energies | Evidence of intramolecular charge transfer. | researchgate.net |
| Vibrational Analysis | Thermodynamic Properties | Calculation of properties like heat capacity and entropy at various temperatures. | nih.gov |
| Studies performed on (S)-2-(2-oxopyrrolidin-1-yl)butanamide. |
In Silico Prediction of Pharmacokinetic and Toxicological Properties
In silico methods are computational models designed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a drug candidate. These predictions are vital for early-stage drug development, helping to identify potential liabilities and optimize compound properties.
For this compound, in silico modeling has been crucial in predicting its pharmacokinetic profile. Physiologically based pharmacokinetic (PBPK) modeling, which uses rodent distribution data and in vitro permeability data from Caco-2 cells, has been employed to predict its brain kinetics in humans. nih.govresearchgate.net These models predicted a very rapid distribution to the human brain, with a permeability surface area product (PS) value of 0.315 ml/min/g, significantly faster than the 0.015 ml/min/g predicted for Levetiracetam. nih.gov This high brain permeability is consistent with the compound's lipophilicity and rapid onset of action observed in preclinical seizure models. researchgate.netnih.gov
The metabolism of this compound has also been investigated using computational approaches alongside experimental data. The primary metabolic pathway is the hydrolysis of the amide moiety, a process supported by amidase enzymes. tga.gov.aunih.govresearchgate.net A secondary pathway involves hydroxylation, which is mediated mainly by the cytochrome P450 enzyme CYP2C19. nih.govnih.gov In silico models can help predict the impact of genetic variations in these enzymes; for instance, individuals who are poor metabolizers via CYP2C19 may have increased exposure to the drug. nih.gov
On the toxicology front, in silico models have shown that at high concentrations, the compound and its metabolites have a low potential for clinically significant drug-drug interactions involving key drug transporters like P-gp, BCRP, OATs, and OCTs. tga.gov.au Additionally, machine learning models have been developed to integrate clinical and genetic data to predict patient response to the drug, showcasing a modern application of in silico methods in personalizing medicine. nih.gov
| ADMET Property | Prediction/Finding | Method/Basis | Reference |
|---|---|---|---|
| Brain Permeability | Predicted to be rapid (PS = 0.315 ml/min/g). | PBPK modeling based on rodent and Caco-2 cell data. | nih.gov |
| Absorption | Predicted to be uniform throughout the gastrointestinal tract. | Pharmaco-scintigraphy data. | biomedres.us |
| Metabolism | Primarily hydrolysis by amidase; minor pathway via CYP2C19 hydroxylation. | Experimental data supported by metabolic pathway analysis. | researchgate.net, nih.gov, nih.gov |
| Drug-Drug Interactions | Low potential for interactions involving major CYP enzymes and drug transporters. | In vitro inhibition and substrate assays. | tga.gov.au |
| Toxicity | Acute oral toxicity is minimal; CNS effects noted at high doses. | Preclinical toxicology testing in rats, mice, and dogs. | biomedres.us |
Patent Landscape and Intellectual Property Considerations in Academic Research
Analysis of Existing Patents Related to Synthesis and Biological Applications (general scope)
A patent landscape analysis for a specific compound involves examining existing patents to understand the scope of innovation, identify key players, and recognize trends in research and development. nih.gov For 2-(2-oxopyrrolidin-1-yl)butanoic acid and related structures, the patent landscape is largely dominated by its close relationship to the well-known racetam class of drugs.
Patents in this chemical space generally fall into several key categories:
Composition of Matter Patents: These are the most fundamental patents, claiming the novel chemical entity itself. For a compound like this compound, a composition of matter patent would grant exclusive rights to the molecule. profwurzer.com The racetam family, to which this compound belongs, has seen extensive patenting activity, with foundational patents covering the core structures and their derivatives. patsnap.com
Process Patents (Synthesis): These patents protect a specific, novel method of synthesizing a compound. profwurzer.com Even if the compound itself is already known, a new, more efficient, or stereoselective synthesis route can be patented. For instance, patent WO2006/53441 describes a method for producing the enantiomerically pure (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, a key intermediate. chemicalbook.com This highlights a focus on obtaining specific stereoisomers, which often have different biological activities. Similarly, patents for related compounds like Brivaracetam detail specific condensation and resolution steps, such as using chiral chromatography to separate racemic mixtures. googleapis.com
Method of Use Patents: These patents cover a new application for a known compound. For example, a patent might be granted for the use of this compound or its derivatives in treating a specific medical condition. The amide derivative, (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam), is a widely known antiepileptic drug, and its use in treating epilepsy is protected by patents. google.com
Formulation Patents: These patents protect a specific formulation or delivery method of a drug. A patent application, WO2013087563A1, describes a solid pharmaceutical composition of (S)-2-(2-oxopyrrolidin-1-yl)butanamide in the form of water-soluble granules, aiming to provide a stable, sugar-free, and paraben-free alternative to existing solutions. google.com This demonstrates that innovation continues even after a compound's primary patents have been established, focusing on improving patient compliance and product stability.
The analysis of patents related to this chemical family reveals a mature but still active field. While the core racetam structure is well-established, innovation continues in the areas of stereoselective synthesis, discovery of new medical uses for derivatives, and the development of improved pharmaceutical formulations.
Table 1: Representative Patent Types in the Racetam Chemical Space
| Patent Type | General Scope of Claims | Example Relevance to this compound |
|---|---|---|
| Composition of Matter | Claims a novel chemical compound or a class of related compounds. | Patents on novel racetam derivatives with specific substitutions. |
| Process (Synthesis) | Claims a specific, non-obvious method of producing a chemical compound. | A patented method for the stereoselective synthesis of the (S)-enantiomer. chemicalbook.com |
| Method of Use | Claims a new therapeutic application for a known compound. | Use of the amide derivative (Levetiracetam) as an antiepileptic drug. google.com |
| Formulation | Claims a specific mixture of the active ingredient with other substances for delivery. | Patented granular formulation of Levetiracetam (B1674943) for improved stability and solubility. google.com |
Strategic Considerations for Novel Compound Development and Patentability
For academic researchers, navigating the patent process requires careful strategic planning to protect their intellectual property and maximize the potential for their discoveries to be translated into beneficial applications. researchgate.net This involves several key considerations from the earliest stages of research.
Future Directions and Emerging Research Avenues
Development of Novel Pyrrolidinone Analogs with Improved Profiles
The core structure of 2-oxopyrrolidine is a fertile ground for medicinal chemists. The development of novel analogs aims to refine and enhance the therapeutic properties of parent compounds like piracetam (B1677957) and levetiracetam (B1674943). nih.gov The five-membered pyrrolidine (B122466) ring is a key scaffold in drug discovery due to its three-dimensional structure, which allows for efficient exploration of pharmacophore space. nih.govresearchgate.net Modifications often focus on creating derivatives with improved potency, selectivity, and better pharmacokinetic profiles. pharmablock.com
Research has shown that strategic substitutions on the pyrrolidinone ring can lead to compounds with significantly enhanced biological activity. For instance, the introduction of heterocyclic groups can generate more polar compounds with improved hydrogen-bond donor/acceptor profiles. nih.gov In one study, substituting a benzyl (B1604629) group with an indole (B1671886) ring resulted in a twofold increase in inhibitory activity against a specific bacterial protein. nih.gov Similarly, the development of chiral pyrrolidine inhibitors for neuronal nitric oxide synthase (nNOS) has benefited from an improved, shorter synthesis process that enables broader structure-activity relationship (SAR) studies. nih.gov These studies explore how different stereoisomers and the spatial orientation of substituents can result in varied biological profiles due to different binding modes with target proteins. nih.govresearchgate.net
The following table summarizes selected novel pyrrolidinone analogs and their reported improvements:
| Analog Class | Modification | Reported Improvement/Activity | Reference(s) |
| Pyrrolidine-2,3-diones | Introduction of N-benzylic heterocyclic groups (e.g., indole) | Increased inhibitory potential against P. aeruginosa PBP3. nih.gov | nih.gov |
| Chiral Pyrrolidine Inhibitors | Monofluoro methylene (B1212753) derivative of a chiral pyrrolidine core | Increased potency for rat neuronal nitric oxide synthase (nNOS). nih.gov | nih.gov |
| Pyrrolidine Sulfonamides | Replacement of benzoyl group with various aryl substituents | Generated potent analogues with nanomolar activity and reduced susceptibility to P-gp efflux. nih.gov | nih.gov |
| 4-(Aminomethyl)-1-benzylpyrrolidin-2-one derivatives | Chemical modification of Nebracetam structure | Designed as potential nootropic agents. nuph.edu.ua | nuph.edu.ua |
| Pyrrolidine-fused Spirooxindoles | Fusion of pyrrolidine with spirooxindole scaffold | Created structurally diverse compounds with promise for future bioassays. rsc.org | rsc.org |
This continuous cycle of design, synthesis, and testing is crucial for developing next-generation pyrrolidinone therapeutics that may offer significant advantages over existing treatments. nih.gov
Exploration of Uncharted Therapeutic Applications
While the pyrrolidinone class is well-established for its nootropic and antiepileptic effects, emerging research is uncovering its potential across a much broader spectrum of diseases. nih.govnih.gov The inherent versatility of the pyrrolidine scaffold makes it a privileged structure in medicinal chemistry, suitable for targeting a wide array of biological pathways. nih.govnih.govfrontiersin.org
Current research is actively exploring the following therapeutic areas:
Anticancer Agents: Certain pyrrolidine analogs have shown potential as antitumor agents. nih.gov For example, 1,4-dideoxy-1,4-imino-l-arabinitol, a polyhydroxylated pyrrolidine, is considered a potential starting point for new anticancer drugs due to its potent α-glycosidase inhibitory activity. nih.gov
Anti-inflammatory and Analgesic Agents: The pyrrolidine ring is a component of various compounds being investigated for anti-inflammatory properties. nih.govresearchgate.net Some derivatives are known to inhibit cyclooxygenase (COX), an enzyme central to the inflammatory process. nih.gov
Antiviral Agents: Pyrrolidine-containing analogs are being investigated for their antiviral properties. nih.gov Ombitasvir, which features a pyrrolidine ring, is used in combination therapy for Hepatitis C and acts by inhibiting the viral protein NS5A, which is essential for replication. nih.gov
Antimicrobial and Antifungal Agents: Researchers have synthesized pyrrolidine derivatives with significant antibacterial and antifungal activities. frontiersin.org For instance, pyrrolidine-2,3-diones have been identified as a novel class of inhibitors targeting Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a bacterium known for its resistance to many antibiotics. nih.gov
Neurodegenerative Diseases: Beyond general neuroprotection, derivatives are being designed to treat specific conditions like Alzheimer's and Parkinson's disease. vjol.info.vn Cotinine, a metabolite of nicotine (B1678760) containing a 2-pyrrolidinone (B116388) structure, has been considered for treating depression, schizophrenia, and neurodegenerative disorders. vjol.info.vn
The expansion into these new therapeutic fields highlights the remarkable adaptability of the pyrrolidinone structure and suggests a promising future for its application in a variety of clinical contexts. nih.govresearchgate.net
Advancement in Sustainable and Green Synthetic Methodologies
Key advancements in this area include:
Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which is highly efficient. vjol.info.vn Researchers have successfully synthesized 2-pyrrolidinone derivatives using one-pot multi-component reactions with simple procedures and low-cost, common starting materials. vjol.info.vn
Eco-Friendly Solvents: A major focus of green chemistry is replacing hazardous organic solvents. Ethanol and water-ethanol mixtures have been successfully used as environmentally friendly solvents for synthesizing pyrrolidinone derivatives. rsc.orgvjol.info.vnrsc.org One study reported the synthesis of novel pyrrolidine-fused spirooxindoles in an EtOH–H₂O mixture at room temperature without a catalyst, avoiding the need for toxic solvents and complex purification steps like column chromatography. rsc.org
Green Catalysts and Additives: The use of benign catalysts is another cornerstone of green synthesis. Citric acid has been employed as an efficient and green additive to catalyze the synthesis of substituted 3-pyrrolin-2-ones. rsc.org In another example, potassium carbonate (K₂CO₃), an inexpensive and environmentally friendly catalyst, was used for the synthesis of N-methylpyrrolidine in an aqueous medium. researchgate.net
Energy-Efficient Methods: Ultrasound irradiation has been utilized to promote the one-pot synthesis of pyrrolidinone derivatives, leading to excellent yields and short reaction times in a clean and convenient manner. rsc.org
These green methodologies not only reduce the environmental impact of chemical synthesis but also often provide economic benefits through simpler procedures, lower energy consumption, and reduced waste management costs. vjol.info.vnresearchgate.net
Integration of High-Throughput Screening and Omics Technologies in Compound Discovery
The discovery and development of novel drugs based on the 2-(2-oxopyrrolidin-1-yl)butanoic acid scaffold are being accelerated by modern technologies. High-throughput screening (HTS) and "omics" technologies are revolutionizing the way researchers identify and optimize new therapeutic compounds.
High-Throughput Screening (HTS) leverages robotics and automation to test vast libraries of chemical compounds against specific biological targets in a short time. youtube.com This approach was instrumental in the initial discovery of the Bcr-Abl tyrosine kinase inhibitor Imatinib, where a large chemical library was screened to find a lead compound. wikipedia.org In the context of pyrrolidinone research, HTS allows for the rapid identification of new analogs with desired activities. For example, an HTS of over 126,000 small molecules was used to identify novel inhibitors of the ROMK potassium channel, a key target in renal physiology. nih.gov This process can rapidly sift through thousands or even millions of compounds to find promising "hits" for further development. youtube.com
Omics Technologies provide a comprehensive view of the molecular changes within an organism or cell in response to a compound. This includes:
Genomics: Studying the complete set of DNA.
Transcriptomics: Analyzing the complete set of RNA transcripts.
Proteomics: Investigating the entire complement of proteins.
Metabolomics: Characterizing the complete set of small-molecule metabolites.
These technologies are critical for understanding the mechanism of action of pyrrolidinone derivatives and for identifying new therapeutic targets. For instance, studying how a compound alters gene expression (transcriptomics) or protein levels (proteomics) can reveal the pathways it affects. bahnlab.com This detailed molecular information helps in designing compounds with higher specificity and fewer off-target effects. The integration of HTS with omics allows for a powerful, data-driven approach to drug discovery, streamlining the journey from initial hit identification to a viable drug candidate. youtube.com
Q & A
Q. Advanced Stability Analysis
- pH-Dependent Stability :
- pH 1–3 : Rapid hydrolysis of the lactam ring, forming 4-aminobutyric acid derivatives.
- pH 7–9 : Degradation via oxidation, yielding 4-hydroxy-2-oxo-1-pyrrolidine acetic acid (HOPAA) .
Stress Testing Data :
| Condition | Degradation Pathway | Major Product |
|---|---|---|
| Acidic (1M HCl, 70°C) | Lactam ring opening | 4-Aminobutyric acid analog |
| Oxidative (3% H2O2) | Side-chain oxidation | HOPAA |
What computational strategies predict the binding affinity of this compound to neurological targets (e.g., synaptic vesicle protein 2A)?
Q. Advanced Mechanistic Study
- Molecular Docking : Use AutoDock Vina with SV2A crystal structure (PDB: 6AKE). The pyrrolidinone ring interacts with Tyr-670 via hydrogen bonding.
- MD Simulations : 100-ns trajectories reveal stable binding with RMSD <2 Å.
- QSAR Models : LogP (1.5–2.0) and polar surface area (70–80 Ų) correlate with blood-brain barrier permeability .
How do contradictory NMR data for this compound arise, and what strategies resolve structural ambiguities?
Q. Data Contradiction Analysis
- Common Issues :
- Tautomerism : Keto-enol equilibria in DMSO-d6 may shift proton signals.
- Solvent Effects : CDCl3 vs. D2O alters coupling constants (e.g., J = 6–8 Hz for CH2 groups).
Resolution Methods : - 2D NMR (HSQC, HMBC) : Assigns carbonyl (δ 175 ppm) and α-proton (δ 3.8 ppm) correlations.
- Crystallography : Single-crystal X-ray confirms planarity of the pyrrolidinone ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
